molecular formula C10H7ClO3S B12832185 Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate

Katalognummer: B12832185
Molekulargewicht: 242.68 g/mol
InChI-Schlüssel: AXBKHBDFHMFGRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of a chlorine atom and a hydroxyl group on the benzo[b]thiophene ring enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of a chlorinated benzo[b]thiophene derivative with a suitable esterifying agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and an organic solvent, such as dimethylformamide, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformation .

Major Products

The major products formed from these reactions include various substituted benzo[b]thiophene derivatives with different functional groups, which can be further utilized in various applications .

Wirkmechanismus

The mechanism of action of methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a hydroxyl group on the benzo[b]thiophene ring enhances its reactivity and potential for various applications .

Eigenschaften

Molekularformel

C10H7ClO3S

Molekulargewicht

242.68 g/mol

IUPAC-Name

methyl 7-chloro-6-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7ClO3S/c1-14-10(13)7-4-5-2-3-6(12)8(11)9(5)15-7/h2-4,12H,1H3

InChI-Schlüssel

AXBKHBDFHMFGRW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(S1)C(=C(C=C2)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.